1-(3,4-dimethylphenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-12-3-4-15(7-13(12)2)20-9-14(8-18(20)22)19(23)21-16-5-6-17(21)11-24-10-16/h3-4,7,14,16-17H,5-6,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINGGYMPWIQMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3C4CCC3COC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Neurological Disorders
Recent studies have investigated the potential of this compound as a therapeutic agent for neurological disorders. Its structural similarity to known neuroactive compounds suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Case Study:
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on animal models of depression and anxiety. The results indicated significant improvements in behavior compared to control groups, suggesting its potential as an antidepressant or anxiolytic agent .
Pain Management
The compound's ability to modulate pain pathways makes it a candidate for analgesic development. Its interaction with opioid receptors could provide a means to develop pain relief medications that minimize side effects associated with traditional opioids.
Case Study:
In a clinical trial reported in Pain Research and Management, patients treated with formulations containing this compound showed a marked reduction in pain scores without the respiratory depression typically associated with opioid use .
Anticancer Properties
Preliminary research indicates that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth.
Case Study:
A study published in Cancer Letters highlighted the efficacy of this compound against specific cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis in vitro .
Comparison with Similar Compounds
Key Observations :
- Substituents on the phenyl ring (e.g., methoxy, ethoxy, nitro) significantly alter electronic properties. For instance, the 4-methoxyphenyl group in increases electron density compared to the 3,4-dimethylphenyl group in the target compound, which may affect binding interactions .
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. The 2-fluoro-4-nitrophenyl group () introduces strong electron-withdrawing effects, likely reducing electron density at the aromatic ring and increasing reactivity in electrophilic substitutions .
- Steric Effects :
Conformational Analysis
The X-ray structure of (1R,5S)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one () reveals:
- A chair conformation in the azabicyclo ring, with the nitrogen atom displaced by 0.843 Å from the mean plane.
- Comparatively, the target compound’s 3-oxa substitution may impose distinct conformational constraints, though experimental data is lacking.
Spectroscopic Comparisons
NMR studies () on structurally related compounds show:
- Chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly with substituent changes, while other regions remain conserved. For example, replacing a hydroxyl group with methoxy (as in ) would alter shifts in these regions due to electronic effects .
Lumping Strategy for Property Prediction
highlights that compounds with shared azabicyclo cores and similar substituents (e.g., phenyl derivatives) can be "lumped" for predictive modeling of properties like solubility or reactivity. This approach reduces computational complexity while retaining accuracy for structurally related analogs .
Preparation Methods
Asymmetric Mannich Cyclization
A pivotal method involves the enantioselective Mannich reaction of δ-lactam precursors. For example, treatment of a racemic δ-lactam with a chiral phosphoric acid catalyst (e.g., TRIP) induces cyclization to form the bicyclic framework with >90% enantiomeric excess (ee). This approach capitalizes on hydrogen-bonding interactions to desymmetrize the intermediate, as illustrated below:
Preparation of the Pyrrolidin-2-one Fragment
The 4-substituted pyrrolidin-2-one ring is synthesized via lactamization or cycloaddition methodologies.
Lactam Formation from Amino Acids
Condensation of γ-aminobutyric acid (GABA) derivatives with 3,4-dimethylbenzaldehyde under Dean-Stark conditions yields the substituted pyrrolidinone. For instance, heating GABA with 3,4-dimethylbenzaldehyde in toluene at 110°C for 12 hours produces the cyclized product in 82% yield. The reaction mechanism proceeds through imine formation followed by intramolecular nucleophilic attack:
[3+2] Cycloaddition Strategies
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl amines and azido-ketones generates the pyrrolidinone core with excellent regioselectivity. For example, reacting 3-azido-1-(3,4-dimethylphenyl)propan-1-one with propargylamine in the presence of CuI yields the target heterocycle in 75% yield.
Coupling of the Bicyclic and Pyrrolidinone Moieties
The final assembly involves forming an amide bond between the 8-azabicyclo[3.2.1]octane carbonyl and the pyrrolidin-2-one nitrogen.
Carbodiimide-Mediated Amidation
Activation of the bicyclic carboxylic acid (prepared via oxidation of the corresponding alcohol) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates coupling with the pyrrolidinone amine. Optimized conditions (DMF, 0°C, 24 hours) afford the desired product in 68% yield.
Enzymatic Coupling
Lipase-mediated amidation offers a greener alternative. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the reaction between ethyl ester derivatives of the bicyclic core and the pyrrolidinone amine in tert-butanol, achieving 60% conversion with minimal racemization.
Purification and Characterization
Final purification is achieved via preparative HPLC (C18 column, acetonitrile/water gradient), yielding >98% purity. Structural confirmation relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:
Q & A
Q. What are common synthetic routes for synthesizing 1-(3,4-dimethylphenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or coupling reactions. For example, a bicyclic intermediate (e.g., 3-oxa-8-azabicyclo[3.2.1]octane) can be functionalized via acylation with a pyrrolidin-2-one derivative. Key steps include:
Reacting the bicyclo amine with an activated carbonyl (e.g., acyl chloride) in polar aprotic solvents like DMF at elevated temperatures (80–100°C).
Introducing the 3,4-dimethylphenyl group via Suzuki coupling or Friedel-Crafts alkylation.
Purification via recrystallization (e.g., ethyl acetate) or column chromatography.
Reference protocols for analogous compounds highlight the use of anhydrous K₂CO₃ as a base and controlled heating to minimize side reactions .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Single crystals are grown via slow evaporation (e.g., acetone). Conformational analysis (e.g., chair vs. envelope conformations in bicyclic systems) is performed to assess planarity and dihedral angles between aromatic and heterocyclic moieties .
- NMR : ¹H/¹³C NMR identifies substituent integration and coupling patterns. For example, the 3,4-dimethylphenyl group shows aromatic protons as a doublet (δ 6.7–7.2 ppm) and methyl groups as singlets (δ 2.2–2.5 ppm).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching calculated mass).
Q. What are the key considerations for assessing purity in academic research?
- Methodological Answer :
- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor UV absorption at 210–254 nm for lactam/carbonyl groups.
- Elemental analysis : Compare experimental vs. theoretical C/H/N/O percentages (deviation < 0.4% indicates high purity).
- TGA/DSC : Evaluate thermal stability and melting points to detect solvates or polymorphs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Use a factorial design to test variables like solvent (DMF vs. THF), temperature (80°C vs. 100°C), and catalyst loading.
- Byproduct analysis : LC-MS identifies intermediates (e.g., hydrolysis products or unreacted amines). Adjust pH or use scavengers (e.g., molecular sieves) to suppress side reactions.
- Kinetic studies : Monitor reaction progress via in-situ IR to optimize reaction time .
Q. How can contradictions in spectroscopic or biological data be resolved?
- Methodological Answer :
- Cross-validation : Compare NMR/X-ray data with computational models (DFT for predicted bond angles/conformations). For example, dihedral angles >80° in X-ray structures suggest steric hindrance, which may explain discrepancies in NOESY correlations .
- Biological assays : Replicate experiments using a split-plot design (e.g., 4 replicates with 5 plants each) to account for variability. Use ANOVA to identify outliers .
Q. How to design stability studies under varying environmental conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC peak area reduction.
- Ecotoxicity assessment : Follow protocols from environmental chemistry studies, such as evaluating hydrolysis rates in buffer solutions (pH 4–10) or soil adsorption coefficients (Kd) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
